molecular formula C20H21ClN2O2 B2901916 Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1041704-16-8

Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2901916
CAS No.: 1041704-16-8
M. Wt: 356.85
InChI Key: SLCDCBJWYWCCDM-UHFFFAOYSA-N
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Description

Benzyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indoline and a piperidine ring, making it a spiroindoline derivative. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cycloisomerization of tryptamine-ynamide using a silver(I)/triphenylphosphine catalyst . This reaction is performed under controlled conditions to ensure the formation of the spiro linkage with high diastereoselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Spiroindole derivatives: These compounds share the spiro linkage and indoline ring structure.

    Spirooxindole derivatives: These compounds feature an oxindole ring instead of an indoline ring.

Uniqueness

Benzyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development .

Biological Activity

Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spiro structure, which integrates elements of indoline and piperidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C19H20ClN2O2C_{19}H_{20}ClN_{2}O_{2} with a molecular weight of 356.85 g/mol. The compound features a benzyl group, a chlorine atom at the 5-position of the spiro framework, and a carboxylate functional group. Its structural uniqueness contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates activity against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : The compound has been evaluated for its antiproliferative effects on cancer cell lines. In particular, it has shown promise in inhibiting the growth of various cancer cells, including breast (MCF-7) and pancreatic (Panc-1) cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : This compound may inhibit enzymes involved in critical pathways related to cell proliferation and survival, thereby exerting anticancer effects.
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways that lead to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Differences
Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxylateStructureLacks chlorine substitution
Benzyl 7-Chlorospiro[indoline-3,4'-piperidine]-1'-carboxylateStructureChlorine at the 7-position instead of 5
Benzyl 5-(trifluoromethyl)spiro[indoline-3,4-piperidine]StructureContains trifluoromethyl group

These comparisons highlight the significance of the chlorine substitution pattern at the 5-position in influencing biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

  • Study on Antiproliferative Activity : A study reported that derivatives with varying substituents exhibited different levels of antiproliferative activity against cancer cell lines. The most potent derivative showed a GI50 value significantly lower than established chemotherapeutic agents like erlotinib .
  • Microbial Inhibition Studies : Another study assessed the antimicrobial efficacy against various pathogens, demonstrating that the compound could inhibit bacterial growth effectively.

Properties

IUPAC Name

benzyl 5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCDCBJWYWCCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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